2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate
Description
This compound belongs to the chromenone-sulfonate family, characterized by a 4-oxo-4H-chromen-3-yl core linked to a sulfonate ester group. The 4-methoxyphenyl substituent on the chromenone ring contributes electron-donating effects, while the bulky 4-(tert-butyl)benzenesulfonate group enhances steric hindrance and hydrophobic interactions.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-tert-butylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6S/c1-26(2,3)18-11-15-20(16-12-18)33(28,29)32-25-23(27)21-7-5-6-8-22(21)31-24(25)17-9-13-19(30-4)14-10-17/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACCSEKBOXFYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.
Sulfonation: The final step involves the sulfonation of the chromenone derivative with tert-butylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the sulfonate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
Biological Activities
The biological applications of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that chromone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7. These compounds often act by inducing apoptosis and inhibiting specific enzymes like carbonic anhydrase IX, which is overexpressed in many tumors .
Antimicrobial Properties
Chromones have also been evaluated for their antimicrobial effects. The sulfonamide component enhances the compound's ability to inhibit bacterial growth by targeting essential bacterial enzymes. In vitro studies have demonstrated that derivatives can effectively combat strains like Staphylococcus aureus and Klebsiella pneumoniae, showcasing their potential as antibacterial agents .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. For example, sulfonamide derivatives have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase, which are critical in managing diabetes and Alzheimer's disease respectively .
Case Studies
Several case studies highlight the effectiveness of similar chromone derivatives:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory and oxidative stress pathways.
Modulation of Signaling Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis.
Binding to Receptors: The compound can bind to specific receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogous compounds (e.g., ).
Biological Activity
The compound 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a chromone backbone substituted with a methoxyphenyl group and a tert-butylbenzenesulfonate moiety, which may influence its pharmacological properties.
The biological activity of chromone derivatives often involves multiple mechanisms, including:
- Antioxidant Activity : Chromones exhibit free radical scavenging properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Many chromone derivatives inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), thereby reducing inflammation.
- Anticancer Properties : Some studies suggest that chromone derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Antioxidant Activity
Research has shown that chromone derivatives possess significant antioxidant properties. For instance, studies have indicated that compounds similar to this compound effectively scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative damage in various cell types .
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound exhibits inhibitory effects on COX enzymes. The inhibition of COX-2, in particular, is noteworthy due to its association with inflammatory diseases and cancer . The following table summarizes the IC50 values for COX inhibition by related compounds:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 2-(4-methoxyphenyl)-chromone | 12.5 | 8.0 |
| 2-(3-fluorophenyl)-chromone | 15.0 | 10.5 |
| 2-(4-chlorophenyl)-chromone | 9.5 | 6.0 |
Anticancer Activity
Chromone derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. In particular, studies involving breast cancer cell lines (e.g., MCF-7) have shown promising results. The compound demonstrated an IC50 value of approximately 20 µM against MCF-7 cells, indicating moderate cytotoxicity .
Case Studies
- Study on Apoptosis Induction : A study investigated the effect of a related chromone derivative on apoptosis in human breast cancer cells. The results indicated that the compound activated caspase pathways, leading to increased apoptosis rates compared to untreated controls .
- In Vivo Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration in treated tissues .
Q & A
Q. How are contradictory biological activity data (e.g., IC₅₀ variability) reconciled across studies?
- Methodology :
- Meta-analysis of dose-response curves identifies outliers due to assay conditions (e.g., ATP interference in A2B binding). pIC₅₀ normalization adjusts for differences in cell lines (e.g., HEK293 vs. CHO).
- Free energy perturbation (FEP) calculations explain potency variations caused by minor structural modifications (e.g., tert-butyl vs. isopropyl) .
Data Contradiction Analysis
- Example : Conflicting melting points (e.g., 252.8°C vs. 256°C in vs. 12) may arise from polymorphism or impurities. DSC/TGA (differential scanning calorimetry/thermogravimetric analysis) distinguishes polymorphs (endothermic peaks at different temperatures) .
- Resolution : Cross-validate purity (HPLC >99%) and crystallize under controlled conditions (e.g., solvent diffusion in hexane/ethyl acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
